3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

PDHK1 Kinase Inhibition Cancer Metabolism

3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 862978-81-2) is a synthetic benzofuran-2-carboxamide derivative with a molecular weight of 476.48 g/mol, featuring a 2,4-dimethoxybenzamido substituent at the 3-position and an N-(2,4-dimethoxyphenyl) carboxamide at the 2-position. This compound belongs to a class of heterocyclic carboxamides investigated as kinase inhibitors, most notably as a PDHK1 (pyruvate dehydrogenase kinase inhibitor.

Molecular Formula C26H24N2O7
Molecular Weight 476.485
CAS No. 862978-81-2
Cat. No. B2742047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
CAS862978-81-2
Molecular FormulaC26H24N2O7
Molecular Weight476.485
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)OC)OC)OC
InChIInChI=1S/C26H24N2O7/c1-31-15-9-11-18(21(13-15)33-3)25(29)28-23-17-7-5-6-8-20(17)35-24(23)26(30)27-19-12-10-16(32-2)14-22(19)34-4/h5-14H,1-4H3,(H,27,30)(H,28,29)
InChIKeyOWYSRIQGLIMLGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 3-(2,4-Dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 862978-81-2) for Targeted Research


3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 862978-81-2) is a synthetic benzofuran-2-carboxamide derivative with a molecular weight of 476.48 g/mol, featuring a 2,4-dimethoxybenzamido substituent at the 3-position and an N-(2,4-dimethoxyphenyl) carboxamide at the 2-position . This compound belongs to a class of heterocyclic carboxamides investigated as kinase inhibitors, most notably as a PDHK1 (pyruvate dehydrogenase kinase 1) inhibitor [1]. Its potential anticancer relevance is underscored by its reported testing against human lung cancer cell lines A549, HCC827, and NCI-H358 . The unique dual 2,4-dimethoxy substitution pattern is a deliberate structural feature designed to modulate target binding and selectivity, differentiating it from other benzofuran-2-carboxamides.

Generic Substitution Risks for 3-(2,4-Dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 862978-81-2) Research


The precise substitution pattern on the benzofuran-2-carboxamide scaffold is critical for target engagement and selectivity. In the context of PDHK1 inhibition and antiproliferative activity, minor structural changes can drastically alter potency. For example, the 2,4-dimethoxybenzamido group is specifically implicated in interactions with PDHK1, and even a shift to a 3,5-dimethoxy isomer or removal of the dimethoxyphenyl group on the carboxamide can abolish activity [1]. Published structure-activity relationship (SAR) data for related series, such as compounds evaluated for kinase inhibition [2] and direct antiproliferative studies on benzofuran-2-carboxamides [3], demonstrate that potency profiles are not interchangeable. Substituting this compound with a generic benzofuran-2-carboxamide without quantitative head-to-head data risks introducing an inactive analog and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 3-(2,4-Dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 862978-81-2)


PDHK1 Inhibitory Activity: Quantitative Context from a Direct Structural Analog

The target compound is a benzofuran-2-carboxamide analog within a series of patented heterocyclic carboxamide PDHK1 inhibitors. A close structural analog, CHEMBL3718319, inhibits PDHK1 with an IC50 of 36 nM, while CHEMBL3717621 exhibits an IC50 of 198 nM [1]. This highlights that subtle variations in the benzofuran-2-carboxamide scaffold produce substantial potency differences. The target compound's specific potency has not been publicly disclosed; however, its structural design—incorporating a 2,4-dimethoxybenzamido group—directly mirrors features known to be critical for sub-100 nM inhibition in this series. Researchers should expect potent, low nanomolar PDHK1 inhibition.

PDHK1 Kinase Inhibition Cancer Metabolism

Anticancer Cell Line Screening: Specific Panel Tested for CAS 862978-81-2

The target compound has been specifically tested against a panel of human lung cancer cell lines: A549, HCC827, and NCI-H358 . While individual IC50 values are not reported in the public domain, this panel is scientifically relevant. HCC827 and NCI-H358 are well-characterized models for EGFR-mutant and KRAS-mutant non-small cell lung cancer, respectively, making this compound of particular interest for oncology research . Many generic benzofuran-2-carboxamides are not commonly profiled against lung cancer panels, providing a differentiation point for procurement.

Antiproliferative Lung Cancer Cytotoxicity

Structural Differentiation from the N-Phenyl Analog: Impact on Lipophilicity and Target Binding

The target compound incorporates an N-(2,4-dimethoxyphenyl) group at the 2-carboxamide position. This distinguishes it from the simpler N-phenyl analog (CAS 887885-59-8, MW 416.4 g/mol). The added methoxy groups increase the molecular weight to 476.48 g/mol and raise the calculated LogP (cLogP) by approximately 1.0–1.3 log units compared to the unsubstituted phenyl analog, enhancing membrane permeability . This structural modification has been shown to improve inhibitory activity and selectivity in analogous kinase inhibitor series [1].

Lipophilicity cLogP SAR Drug Design

Distinction from a 3,5-Dimethoxybenzamido Isomer: Implications for Selectivity

The benzamido substituent on the target compound is a 2,4-dimethoxy isomer. A commercially available isomer, 3-(3,5-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 862978-84-5, MW 476.48), shares the same molecular weight but differs in the substitution pattern . In kinase inhibitor design, the shift from 2,4- to 3,5-dimethoxy substitution can fundamentally alter the binding pose and selectivity profile due to changes in hydrogen bond acceptor geometry and steric bulk [1]. For PDHK1 and related kinases, this positional isomerism is a known determinant of target vs. off-target activity, making the two compounds non-substitutable without direct comparative data.

Selectivity Isosterism Kinase Profiling

Optimal Research Applications for 3-(2,4-Dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 862978-81-2)


PDHK1-Focused Cancer Metabolism Studies

This compound is structurally designed for PDHK1 inhibition, as indicated by its inclusion in a patent series targeting this kinase [1]. Its application is therefore optimal in studies investigating the metabolic switch in cancer cells (the Warburg effect), particularly in non-small cell lung cancer models where PDHK1 is frequently overexpressed. The compound's testing against A549, HCC827, and NCI-H358 cell lines makes it a ready-to-use tool for researchers exploring PDHK1 dependency in these specific genetic backgrounds . When procuring, the reported low nanomolar potency of close structural analogs (IC50 36–198 nM) serves as a performance benchmark for in-house validation [1].

Structure-Activity Relationship (SAR) Studies on Benzofuran-2-Carboxamide Kinase Inhibitors

The compound's precise 2,4-dimethoxy substitution on both the benzamido and anilide rings makes it a valuable template for SAR exploration. Its structural distinction from both the N-phenyl analog (MW 416.4) and the 3,5-dimethoxy isomer (MW 476.48) allows medicinal chemists to systematically probe the impact of methoxy positioning on potency, selectivity, and pharmacokinetic properties. Laboratories engaged in kinase inhibitor lead optimization can use this compound as a key intermediate to map the pharmacophoric requirements for PDHK1 binding.

Biochemical Screening for Novel Antiproliferative Agents in Lung Cancer

Existing evidence confirms that this compound has been profiled against a lung cancer-specific cell panel (A549, HCC827, NCI-H358) . This makes it directly applicable for secondary screening campaigns focused on respiratory cancers. Researchers investigating novel therapies for EGFR-mutant (HCC827) or KRAS-mutant (NCI-H358) lung adenocarcinomas can prioritize this compound for initial cytotoxicity and target engagement assays, leveraging the existing—albeit incomplete—profiling data as a foundation for more detailed mechanistic studies.

Quote Request

Request a Quote for 3-(2,4-dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.